Cas no 2580236-32-2 (5-{(benzyloxy)carbonylamino}-3-cyclopropylthiophene-2-carboxylic acid)

5-{(Benzyloxy)carbonylamino}-3-cyclopropylthiophene-2-carboxylic acid is a specialized heterocyclic compound featuring a thiophene core substituted with a cyclopropyl group and a benzyloxycarbonyl-protected amino functionality. Its structural complexity makes it a valuable intermediate in organic synthesis, particularly for the development of pharmacologically active molecules. The presence of both carboxylic acid and protected amine groups allows for versatile derivatization, enabling its use in peptide coupling reactions and heterocyclic scaffold modifications. The cyclopropyl moiety enhances steric and electronic properties, potentially improving metabolic stability in drug candidates. This compound is suitable for research applications in medicinal chemistry, where precise functionalization of thiophene derivatives is required.
5-{(benzyloxy)carbonylamino}-3-cyclopropylthiophene-2-carboxylic acid structure
2580236-32-2 structure
Product Name:5-{(benzyloxy)carbonylamino}-3-cyclopropylthiophene-2-carboxylic acid
CAS No:2580236-32-2
MF:C16H15NO4S
MW:317.35960316658
CID:5661168
PubChem ID:165891244
Update Time:2025-10-31

5-{(benzyloxy)carbonylamino}-3-cyclopropylthiophene-2-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 2580236-32-2
    • EN300-27725464
    • 5-{[(benzyloxy)carbonyl]amino}-3-cyclopropylthiophene-2-carboxylic acid
    • 5-{(benzyloxy)carbonylamino}-3-cyclopropylthiophene-2-carboxylic acid
    • Inchi: 1S/C16H15NO4S/c18-15(19)14-12(11-6-7-11)8-13(22-14)17-16(20)21-9-10-4-2-1-3-5-10/h1-5,8,11H,6-7,9H2,(H,17,20)(H,18,19)
    • InChI Key: PIVRUNJLYYFKOW-UHFFFAOYSA-N
    • SMILES: S1C(=CC(=C1C(=O)O)C1CC1)NC(=O)OCC1C=CC=CC=1

Computed Properties

  • Exact Mass: 317.07217913g/mol
  • Monoisotopic Mass: 317.07217913g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 6
  • Complexity: 420
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 104Ų

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5-{(benzyloxy)carbonylamino}-3-cyclopropylthiophene-2-carboxylic acid Related Literature

Additional information on 5-{(benzyloxy)carbonylamino}-3-cyclopropylthiophene-2-carboxylic acid

Comprehensive Overview of 5-{(benzyloxy)carbonylamino}-3-cyclopropylthiophene-2-carboxylic acid (CAS No. 2580236-32-2)

5-{(benzyloxy)carbonylamino}-3-cyclopropylthiophene-2-carboxylic acid (CAS No. 2580236-32-2) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This thiophene-based derivative is characterized by its unique cyclopropyl and benzyloxycarbonylamino functional groups, which contribute to its versatile reactivity and potential applications. The compound's structural complexity makes it a valuable intermediate in the synthesis of bioactive molecules, particularly in drug discovery and material science.

In recent years, the demand for heterocyclic compounds like 5-{(benzyloxy)carbonylamino}-3-cyclopropylthiophene-2-carboxylic acid has surged due to their role in developing small-molecule inhibitors and enzyme modulators. Researchers are particularly interested in its potential as a scaffold for kinase inhibitors, a hot topic in oncology and inflammation research. The carboxylic acid moiety further enhances its utility in peptide coupling reactions, a technique widely used in proteomics and bioconjugation.

The synthesis of CAS No. 2580236-32-2 often involves multi-step organic reactions, including cyclopropanation and carbamate protection. These processes are frequently discussed in organic chemistry forums and patent literature, reflecting the compound's relevance in medicinal chemistry optimization. Its logP and solubility profiles are also critical parameters for researchers evaluating its drug-likeness, a trending topic in AI-driven drug design platforms.

From an industrial perspective, 5-{(benzyloxy)carbonylamino}-3-cyclopropylthiophene-2-carboxylic acid aligns with the growing focus on sustainable synthetic routes. Many manufacturers are now exploring catalytic methods to reduce waste, a response to the increasing emphasis on green chemistry in regulatory frameworks. This compound's thermostability also makes it suitable for high-temperature reactions, a feature valued in flow chemistry applications.

Analytical characterization of 2580236-32-2 typically employs advanced techniques such as HPLC-MS and NMR spectroscopy, which are frequently searched topics among quality control specialists. The compound's chromatographic purity is crucial for its use in high-throughput screening, a method dominating modern drug discovery pipelines. Discussions about its spectral data interpretation often appear in analytical chemistry communities.

In the context of intellectual property, 5-{(benzyloxy)carbonylamino}-3-cyclopropylthiophene-2-carboxylic acid has been referenced in several patent applications related to tyrosine kinase inhibitors. This connection to targeted therapies explains its prominence in cancer research databases. The compound's structure-activity relationship (SAR) studies are also a recurring theme in computational chemistry publications.

As the pharmaceutical industry shifts toward fragment-based drug discovery, compounds like CAS No. 2580236-32-2 gain importance due to their molecular diversity. Its thiophene core is particularly attractive for designing allosteric modulators, a cutting-edge approach in GPCR research. These applications position the compound at the intersection of chemical biology and therapeutic innovation.

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